molecular formula C12H17N B13174622 2,2-Diethyl-2,3-dihydro-1H-indole

2,2-Diethyl-2,3-dihydro-1H-indole

Cat. No.: B13174622
M. Wt: 175.27 g/mol
InChI Key: FZIXGDVVFLIYSH-UHFFFAOYSA-N
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Description

2,2-Diethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a dihydroindole core with two ethyl groups at the 2-position, making it a unique derivative of indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another method includes the reduction of 2,3-dihydro-1H-indole derivatives using hydrogen and palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it to fully saturated indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with Pd/C as a catalyst is frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Fully saturated indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2,2-Diethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indole: Lacks the ethyl groups at the 2-position.

    2,2-Dimethyl-2,3-dihydro-1H-indole: Contains methyl groups instead of ethyl groups.

    Indole: The parent compound without the dihydro or ethyl modifications.

Uniqueness

2,2-Diethyl-2,3-dihydro-1H-indole is unique due to the presence of two ethyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties compared to other indole derivatives .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,2-diethyl-1,3-dihydroindole

InChI

InChI=1S/C12H17N/c1-3-12(4-2)9-10-7-5-6-8-11(10)13-12/h5-8,13H,3-4,9H2,1-2H3

InChI Key

FZIXGDVVFLIYSH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2N1)CC

Origin of Product

United States

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